2-Ethylbutyl acetate is derived from the esterification of acetic acid and 2-ethylbutanol. As an ester, it belongs to a broader class of organic compounds characterized by the functional group , where and represent hydrocarbon chains. Esters are typically formed through the reaction between an alcohol and a carboxylic acid, releasing water as a byproduct.
The synthesis of 2-ethylbutyl acetate can be achieved through various methods, primarily focusing on the esterification reaction between acetic acid and 2-ethylbutanol.
This method allows for better control over reaction conditions and can lead to higher yields of the desired ester.
The molecular structure of 2-ethylbutyl acetate consists of a central carbon chain with an ester functional group.
2-Ethylbutyl acetate participates in various chemical reactions typical of esters:
These reactions are significant in both synthetic organic chemistry and industrial applications.
The mechanism of action for 2-ethylbutyl acetate primarily relates to its role as a solvent or reagent in chemical processes:
Understanding these mechanisms is essential for optimizing its use in various applications.
The physical and chemical properties of 2-ethylbutyl acetate are critical for its application:
These properties influence its behavior in different environments, affecting its selection for specific industrial uses.
2-Ethylbutyl acetate has a wide range of applications across various industries:
The systematic IUPAC name for this compound is 2-ethylbutyl acetate, reflecting its branched alkyl chain (2-ethylbutyl) esterified with acetic acid. It is cataloged under multiple synonyms across chemical databases and industrial sources, indicating its diverse applications and historical naming conventions. Key synonyms include:
Table 1: Common Synonyms of 2-Ethylbutyl Acetate
Synonym | Source/Context |
---|---|
β-Ethylbutyl acetate | Industrial flavoring agents |
FEMA 2425 | Food additive regulations |
Acetic acid, 2-ethylbutyl ester | Chemical databases (e.g., HMDB, PubChem) |
1-Butanol, 2-ethyl-, acetate | Regulatory documents |
These designations are cross-referenced in major chemical registries, including CAS (Chemical Abstracts Service) No. 10031-87-5 [6] [8].
The molecular formula of 2-ethylbutyl acetate is C₈H₁₆O₂, derived from its structural framework comprising eight carbon atoms, sixteen hydrogen atoms, and two oxygen atoms. Its molecular weight is 144.21 g/mol, calculated as follows:
High-resolution mass spectrometry confirms a monoisotopic mass of 144.1150 Da, consistent with its elemental composition [4] [9]. The compound’s mass fragmentation pattern, detectable via GC-MS, shows characteristic peaks at m/z 43 (acetyl ion), 61 (acetate rearrangement ion), and 87 (alkyl fragment) [4] [9].
Table 2: Atomic Composition and Mass Data
Property | Value |
---|---|
Molecular formula | C₈H₁₆O₂ |
Average molecular weight | 144.21 g/mol |
Monoisotopic mass | 144.1150 Da |
Composition (by element) | C: 66.63%; H: 11.18%; O: 22.19% |
The structure of 2-ethylbutyl acetate is unambiguously defined through line notation systems:
CCC(CC)COC(C)=O
This denotes a branched chain: ethyl groups (CC
) attached to the second carbon of a butyl backbone (CCC(CC)
), linked via oxygen to an acetyl group (OC(C)=O
) [4] [8]. InChI=1S/C8H16O2/c1-4-8(5-2)6-10-7(3)9/h8H,4-6H2,1-3H3
This encodes atomic connectivity, hybridization, and stereochemical absence [6] [8]. HQLKZWRSOHTERR-UHFFFAOYSA-N
A hashed version of the full InChI, enabling rapid database searches [6] [8]. The structural integrity is further validated by spectroscopic methods:
2-Ethylbutyl acetate is an achiral molecule due to the absence of stereocenters. The carbon at the 2-position of the butyl chain is attached to two identical ethyl groups (–CH₂CH₃
), eliminating chirality [6]. Key conformational attributes include:
–OC(=O)CH₃
) exhibits near-planarity, stabilized by resonance delocalization [7]. Table 3: Stereochemical and Conformational Properties
Property | Value/Description |
---|---|
Defined stereocenters | 0 |
Optical activity | None |
Rotatable bond count | 5 |
E/Z isomerism | Not applicable |
Polar surface area | 26.3 Ų |
Molecular dynamics simulations predict a low-energy conformation where the ethyl branches orient antiperiplanar to the ester group, reducing van der Waals repulsions [9] [10]. This flexibility influences physicochemical behaviors like solubility (logP = 2.06–3.16) and boiling point (160–163°C) [4] [8].
CAS No.:
CAS No.: 7196-09-0
CAS No.: 51576-08-0
CAS No.:
CAS No.:
CAS No.: 207740-41-8